molecular formula C5H8N2O2S2 B12614405 5-(methylsulfonylsulfanylmethyl)-1H-imidazole

5-(methylsulfonylsulfanylmethyl)-1H-imidazole

Cat. No.: B12614405
M. Wt: 192.3 g/mol
InChI Key: IWLNHFZVSUDWJY-UHFFFAOYSA-N
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Description

5-(methylsulfonylsulfanylmethyl)-1H-imidazole is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfonylsulfanylmethyl)-1H-imidazole typically involves the introduction of the methylsulfonylsulfanylmethyl group to the imidazole ring. One common method is the nucleophilic substitution reaction, where a suitable precursor imidazole is reacted with a methylsulfonylsulfanylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonylsulfanylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

5-(methylsulfonylsulfanylmethyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(methylsulfonylsulfanylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfonylmethyl)-1H-imidazole
  • 5-(methylthio)-1H-imidazole
  • 5-(sulfonylmethyl)-1H-imidazole

Uniqueness

5-(methylsulfonylsulfanylmethyl)-1H-imidazole is unique due to the presence of both sulfonyl and sulfanylmethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C5H8N2O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

5-(methylsulfonylsulfanylmethyl)-1H-imidazole

InChI

InChI=1S/C5H8N2O2S2/c1-11(8,9)10-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7)

InChI Key

IWLNHFZVSUDWJY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCC1=CN=CN1

Origin of Product

United States

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